Vosaroxin - 175414-77-4

Vosaroxin

Catalog Number: EVT-287677
CAS Number: 175414-77-4
Molecular Formula: C18H19N5O4S
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vosaroxin is a first-in-class anticancer quinolone derivative that targets topoisomerase II and induces site-selective double-strand breaks in DNA, leading to tumor cell apoptosis. [ [] ] Vosaroxin is classified as an anticancer quinolone derivative (AQD) that intercalates DNA and inhibits topoisomerase II. [ [] ] Its unique chemical structure and mechanism of action have made it a subject of significant interest in scientific research, particularly in the field of cancer biology.

Molecular Structure Analysis

Vosaroxin, originally named voreloxin, is a quinolone-derived compound with a specific molecular structure that allows it to intercalate into DNA. [ [] ] A study comparing the iron(III)-binding properties of vosaroxin and doxorubicin highlighted the formation of stable tris(vosaroxacino)-iron(III) and tris(vosaroxino)gallium(III) complexes, which were isolated and characterized. [ [] ] This complexation with metal ions could potentially influence its biological activity and warrants further investigation.

Mechanism of Action

Vosaroxin primarily exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase II activity. [ [] , [] ] This dual mechanism leads to site-selective double-strand breaks in DNA, disrupting DNA replication and ultimately triggering apoptosis in tumor cells. [ [] ] Studies have also shown that vosaroxin can induce G2 arrest and apoptosis in tumor cells. [ [] ] Importantly, vosaroxin's activity is independent of p53 status, which makes it a potential therapeutic option for cancers with p53 mutations, a common feature of resistance to conventional chemotherapy. [ [] , [] ]

Physical and Chemical Properties Analysis

Vosaroxin exhibits unique physical and chemical properties that contribute to its anticancer activity. Its quinolone-based scaffold distinguishes it from anthracyclines and anthracenediones, while allowing for DNA intercalation. [ [] ] Vosaroxin is minimally metabolized and evades P-glycoprotein receptor-mediated efflux, making it less susceptible to drug resistance mechanisms. [ [] , [] ] Furthermore, vosaroxin has been shown to have limited distribution to normal tissues, potentially minimizing off-target effects. [ [] ]

Applications

Vosaroxin has shown promising activity in preclinical and clinical studies against various types of cancer, particularly acute myeloid leukemia (AML). [ [] , [] , [] , [] , [] , [] , [] , [] ] Preclinical studies have demonstrated vosaroxin's efficacy in glioblastoma models, both as a single agent and in combination with radiotherapy, where it exhibited superior activity compared to temozolomide/radiotherapy. [ [] ] In vitro studies have also shown that vosaroxin induces a distinct pattern of DNA damage and repair compared to doxorubicin, with less overall DNA fragmentation, highlighting its potential for improved therapeutic index. [ [] ] Clinical trials have investigated vosaroxin in both untreated and relapsed/refractory AML, particularly in older patients ineligible for intensive chemotherapy. [ [] , [] , [] , [] ] The phase III VALOR trial demonstrated improved CR rates and survival benefits in patients aged 60 and older with R/R AML when vosaroxin was combined with cytarabine. [ [] , [] , [] ]

Future Directions
  • Optimizing combination therapies: Exploring the synergistic potential of vosaroxin with other anticancer agents, such as tyrosine kinase inhibitors, immunotherapeutic agents, or hypomethylating agents, to enhance its efficacy and overcome resistance. [ [] , [] ]
  • Identifying predictive biomarkers: Investigating biomarkers that can predict response to vosaroxin therapy, allowing for personalized treatment strategies and improved patient outcomes. [ [] , [] , [] ]
  • Developing novel vosaroxin derivatives: Exploring structural modifications to the vosaroxin molecule to enhance its potency, selectivity, and pharmacokinetic properties. [ [] ]
  • Investigating the role of vosaroxin in other cancer types: Expanding the clinical evaluation of vosaroxin to include other malignancies beyond AML, based on its preclinical activity in various cancer models. [ [] , [] ]

Properties

CAS Number

175414-77-4

Product Name

Voreloxin

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1

InChI Key

XZAFZXJXZHRNAQ-STQMWFEESA-N

SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1,4-dihydro-7-(3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid
AG 7352
AG-7352
AG7352
SNS-595
voreloxin
vosaroxin

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.